(R)-2-Methoxyphenyl glycidyl ether

Chiral Synthesis Pharmaceutical Intermediates Quality Control

Selecting the enantiopure (R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4) is non-negotiable for stereospecific synthesis of key APIs like Ranolazine and Metoprolol. Using the racemate introduces unwanted diastereomers, complicates purification, and risks compromising drug safety. This chiral epoxide provides a direct, efficient route to the desired pharmacological profile, ensuring regulatory compliance and high yield.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 61248-98-4
Cat. No. B12092015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxyphenyl glycidyl ether
CAS61248-98-4
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2CO2
InChIInChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1
InChIKeyRJNVSQLNEALZLC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4) – An Essential Chiral Epoxide for High-Purity API Synthesis


(R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4) is a chiral epoxide with the formula C10H12O3 and a molecular weight of 180.20 g/mol. It is the (R)-enantiomer of the racemic guaiacol glycidyl ether (CAS 2210-74-4) and is also known as (R)-guaiacol glycidyl ether or (2R)-2-[(2-methoxyphenoxy)methyl]oxirane. This compound is a versatile chiral building block, primarily utilized as a critical intermediate in the synthesis of several cardiovascular drugs, most notably the anti-anginal agent Ranolazine and the beta-blocker Moprolol. [1] The distinct (R)-configuration imparts specific stereochemical outcomes in downstream reactions, which is paramount for achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).

Why (R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4) Cannot Be Interchanged with its Racemate or (S)-Enantiomer


The procurement of (R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4) over its racemate (CAS 2210-74-4) or the (S)-enantiomer (CAS 61248-99-5) is non-negotiable for stereospecific pharmaceutical synthesis. Chiral active pharmaceutical ingredients (APIs) are often subject to strict regulatory guidelines regarding isomeric purity, as the presence of the wrong enantiomer can drastically alter a drug's safety and efficacy profile. [1] This compound serves as a chiral synthon, and its stereochemistry is directly translated into the final drug molecule. Using the racemic mixture introduces an unwanted enantiomeric impurity that can be difficult and costly to separate downstream. [2] The following evidence demonstrates the quantifiable benefits of selecting the enantiomerically pure (R)-form, focusing on its superior optical purity and its role in enabling efficient, high-yield syntheses of key APIs.

Quantitative Evidence: Why (R)-2-Methoxyphenyl glycidyl ether Outperforms its Analogs


Superior Optical Purity: A 99% ee Benchmark for Chiral Intermediate Selection

The commercial specification for (R)-2-Methoxyphenyl glycidyl ether includes an optical purity of 99% ee, as reported by multiple suppliers. This is a critical differentiator from the commonly available racemic mixture (CAS 2210-74-4), which by definition has 0% ee. For research or production requiring a stereodefined starting material, the 99% ee standard ensures that the subsequent synthetic steps will lead to the desired stereoisomer with minimal contamination from the undesired enantiomer, thus improving overall yield and reducing purification costs.

Chiral Synthesis Pharmaceutical Intermediates Quality Control

Validated Enantioselective Synthesis: Access via Industrial Kinetic Resolution

The (R)-enantiomer can be produced with high enantiomeric excess using a Jacobsen-type hydrolytic kinetic resolution (HKR). Research demonstrates that (R,R)-salen Co(III)OAc catalyst can enantioselectively hydrolyze racemic aryl glycidyl ethers, leaving behind the (R)-epoxide with high enantiomeric purity. [1] This established methodology allows for the reliable, scalable production of (R)-2-Methoxyphenyl glycidyl ether, a critical precursor for drugs like (S)-Metoprolol and Ranolazine. [2]

Asymmetric Catalysis Kinetic Resolution Beta-Blocker Synthesis

Preference in Biocatalytic Resolution: Superior Substrate for (R)-Selective Enzymes

In biocatalytic kinetic resolutions, the o-methoxy substituent on the phenyl ring of 2-methoxyphenyl glycidyl ether confers a significant advantage. Studies on epoxide hydrolases show a distinct preference for methyl- and chloro-substituted aryl glycidyl ethers. For example, Bacillus alcalophilus MTCC10234 achieves high enantioselectivity (E = 67) for resolving methyl-substituted aryl glycidyl ether derivatives, including this compound. [1] This is in contrast to nitro-substituted derivatives, which are transformed at a slower rate.

Biocatalysis Epoxide Hydrolase Green Chemistry

Critical Applications for (R)-2-Methoxyphenyl glycidyl ether (CAS 61248-98-4)


Stereocontrolled Synthesis of Ranolazine

This compound is a key intermediate in the synthesis of Ranolazine, an anti-anginal medication. The (R)-configuration of the glycidyl ether is essential for introducing the correct stereochemistry into the final drug molecule, ensuring its pharmacological activity and regulatory compliance. [1] Using the racemic mixture would result in a 1:1 mixture of diastereomers, significantly complicating purification and potentially compromising drug safety.

Production of Enantiopure Beta-Blockers like (S)-Metoprolol

The compound serves as a chiral synthon for beta-blockers. Through a validated hydrolytic kinetic resolution using (R,R)-salen Co(III)OAc, it can be used to efficiently produce the enantiopure (S)-Metoprolol. [2] This methodology underscores the compound's importance in generating optically pure pharmaceuticals, where the (S)-enantiomer is the active beta-blocker.

Biocatalytic Process Development for Green Chemistry

Given its favorable profile as a substrate for epoxide hydrolases (as evidenced by its methyl-substituted aryl group), this compound is an ideal candidate for developing and optimizing biocatalytic routes for enantiopure epoxide production. [3] This application aligns with industry trends toward sustainable and environmentally friendly manufacturing processes for high-value chiral intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methoxyphenyl glycidyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.